molecular formula C34H45N5O10S B15289997 (S,R.S)-AHPC-PEG2-NHS ester

(S,R.S)-AHPC-PEG2-NHS ester

Cat. No.: B15289997
M. Wt: 715.8 g/mol
InChI Key: YXXKRQYXORRNQO-UALAUUDGSA-N
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Description

(S, R, S)-AHPC-PEG2-NHS ester is a specialized compound used in various scientific and industrial applications. It is a derivative of esters, which are organic compounds formed by the reaction between an acid and an alcohol. This compound is particularly notable for its role in bioconjugation and drug delivery systems due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S, R, S)-AHPC-PEG2-NHS ester typically involves the esterification process, where a carboxylic acid reacts with an alcohol in the presence of a catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas . The reaction is usually carried out under controlled temperatures to ensure the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of (S, R, S)-AHPC-PEG2-NHS ester may involve more advanced techniques such as the use of peptide coupling reagents like TBTU, TATU, or COMU in the presence of organic bases . These methods allow for efficient and high-yield production of the ester.

Chemical Reactions Analysis

Types of Reactions

(S, R, S)-AHPC-PEG2-NHS ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (S, R, S)-AHPC-PEG2-NHS ester involves its ability to form stable covalent bonds with target molecules. This is primarily achieved through nucleophilic acyl substitution reactions, where the ester group reacts with nucleophiles to form new compounds . The molecular targets and pathways involved depend on the specific application, such as drug delivery or bioconjugation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S, R, S)-AHPC-PEG2-NHS ester stands out due to its specific structure, which includes a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester group. This unique combination enhances its solubility, stability, and reactivity, making it particularly useful in bioconjugation and drug delivery applications.

Properties

Molecular Formula

C34H45N5O10S

Molecular Weight

715.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]propanoate

InChI

InChI=1S/C34H45N5O10S/c1-21-30(50-20-36-21)23-7-5-22(6-8-23)18-35-32(45)25-17-24(40)19-38(25)33(46)31(34(2,3)4)37-26(41)11-13-47-15-16-48-14-12-29(44)49-39-27(42)9-10-28(39)43/h5-8,20,24-25,31,40H,9-19H2,1-4H3,(H,35,45)(H,37,41)/t24-,25+,31-/m1/s1

InChI Key

YXXKRQYXORRNQO-UALAUUDGSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCC(=O)ON4C(=O)CCC4=O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCC(=O)ON4C(=O)CCC4=O)O

Origin of Product

United States

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